

Necrostatin-1: A Deep Dive into the Mechanism of RIPK1 Inhibition

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Compound of Interest

Compound Name: Necrostatin-1

Cat. No.: B1678002

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Necrostatin-1 (Nec-1) has emerged as a cornerstone chemical probe in the study of regulated necrosis, or necroptosis, a form of programmed cell death critical in various physiological and pathological processes. This guide provides a comprehensive overview of the molecular mechanism of action of Nec-1, focusing on its interaction with its primary target, Receptor-Interacting Protein Kinase 1 (RIPK1). We will delve into the quantitative aspects of its inhibitory action, detail key experimental protocols for its study, and visualize the complex signaling pathways it modulates.

Core Mechanism of Action: Allosteric Inhibition of RIPK1

Necrostatin-1 is a potent and selective small-molecule inhibitor of RIPK1, a serine/threonine kinase that plays a pivotal role as a central regulator of cell death and inflammation.^[1] The primary mechanism of action of Nec-1 is not through direct competition with ATP at the kinase's active site, but rather through allosteric inhibition.^[2]

Nec-1 binds to a specific hydrophobic pocket located between the N- and C-termini of the RIPK1 kinase domain.^[1] This binding event induces a conformational change that locks the kinase in an inactive state.^{[1][3]} A critical consequence of this induced conformational change is the prevention of RIPK1 autophosphorylation, a key step in its activation.^{[4][5]} Specifically,

phosphorylation of RIPK1 at sites such as Serine 166 is a crucial activation event for its kinase-dependent functions, which is effectively blocked by Nec-1.[3][4]

By inhibiting the kinase activity of RIPK1, **Necrostatin-1** prevents the recruitment and subsequent phosphorylation of its downstream substrate, RIPK3. This, in turn, blocks the formation of the functional necrosome, an amyloid-like signaling complex comprising activated RIPK1 and RIPK3.[2][6] The necrosome is responsible for recruiting and phosphorylating the terminal effector of the necroptosis pathway, Mixed Lineage Kinase Domain-Like protein (MLKL).[6] Therefore, Nec-1's inhibition of RIPK1 effectively halts the entire downstream signaling cascade, preventing MLKL-mediated plasma membrane rupture and subsequent necroptotic cell death.[3][4]

It is important to note that while Nec-1 is a specific inhibitor of RIPK1's pro-necrotic kinase function, it does not interfere with RIPK1's scaffolding functions that are involved in pro-survival signaling, such as NF- κ B activation.[7] However, some studies suggest that at higher concentrations, Nec-1 may have off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO).[5][8]

Quantitative Data Summary

The efficacy of **Necrostatin-1** has been quantified in various cellular and biochemical assays. The following tables summarize key chemical properties and inhibitory concentrations.

Table 1: Chemical and Physical Properties of **Necrostatin-1**

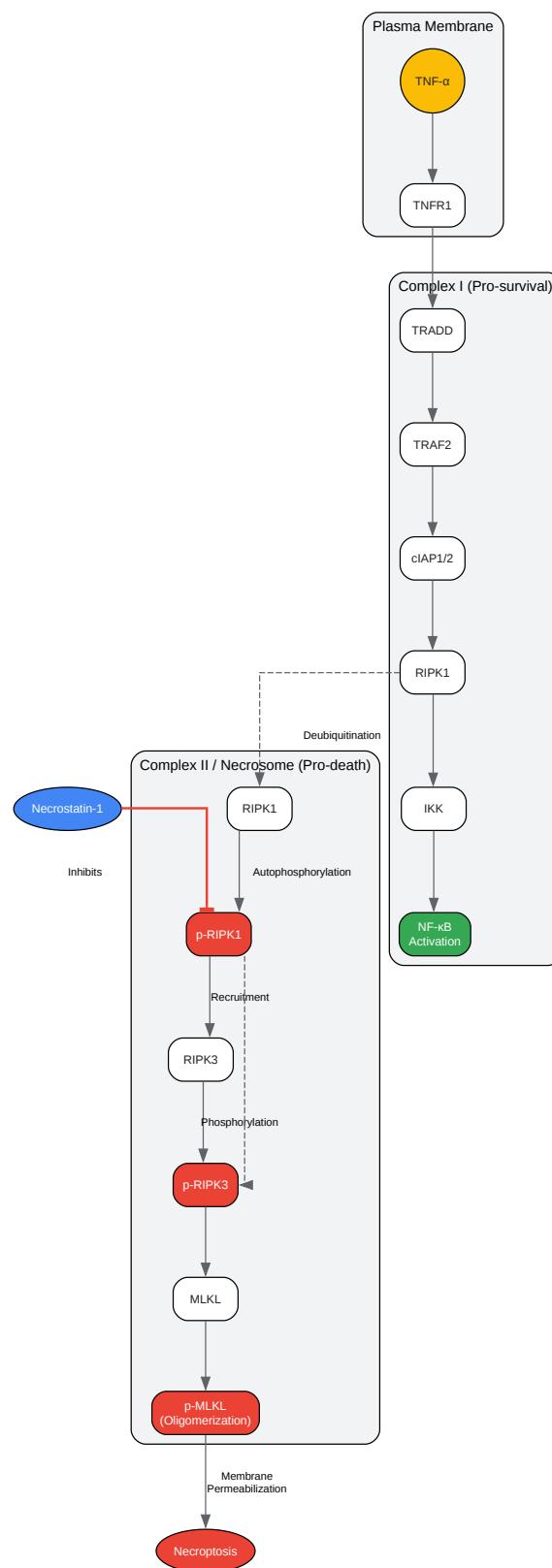
Property	Value	Reference
IUPAC Name	5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one	[9][10]
Molecular Formula	C ₁₃ H ₁₃ N ₃ OS	[9][10]
Molecular Weight	259.33 g/mol	[9][10]
CAS Number	4311-88-0	[10][11]

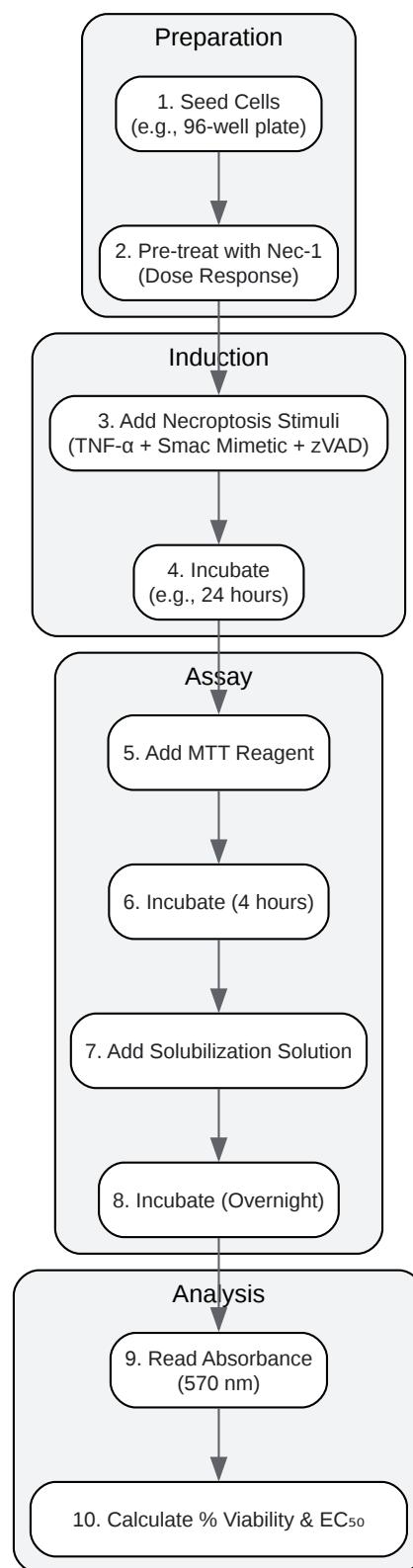
Table 2: In Vitro Efficacy of **Necrostatin-1**

Assay Type	Cell Line / System	Parameter	Value	Reference
Necroptosis Inhibition	FADD-deficient Jurkat cells	EC ₅₀	490 nM	[5][8][12]
Necroptosis Inhibition	293T cells (TNF- α -induced)	EC ₅₀	490 nM	[5]
RIPK1 Kinase Inhibition	In vitro kinase assay	EC ₅₀	182 nM	[8][10]

Signaling Pathway Visualizations

The following diagrams illustrate the necroptosis signaling pathway and the precise point of intervention by **Necrostatin-1**.



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